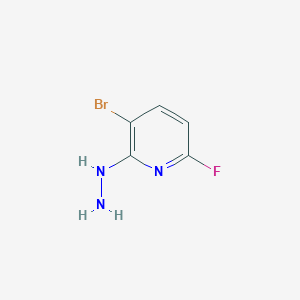

3-Bromo-6-fluoro-2-hydrazineylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-bromo-6-fluoropyridin-2-yl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrFN3/c6-3-1-2-4(7)9-5(3)10-8/h1-2H,8H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDXHIIDZEMZDCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Br)NN)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrFN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2375259-09-7 | |

| Record name | 3-bromo-6-fluoro-2-hydrazinylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Bromo-6-fluoro-2-hydrazineylpyridine chemical properties

Topic: 3-Bromo-6-fluoro-2-hydrazineylpyridine: A Bifunctional Heterocyclic Linchpin Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.[1]

Executive Summary: The Strategic Value of the Scaffold

3-Bromo-6-fluoro-2-hydrazineylpyridine represents a high-value "linchpin" scaffold in modern medicinal chemistry.[1] Unlike simple hydrazinyl pyridines, this trisubstituted core offers three distinct vectors for chemical elaboration, making it an ideal precursor for fragment-based drug discovery (FBDD) and the synthesis of fused heterocycles, particularly [1,2,4]triazolo[4,3-a]pyridines .[1]

Its strategic value lies in its orthogonal reactivity :

-

The Hydrazine Warhead (C2): Enables rapid cyclization to fused ring systems.

-

The Bromine Handle (C3): A pre-installed site for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira).

-

The Fluorine Handle (C6): An activated site for late-stage Nucleophilic Aromatic Substitution (

), allowing the introduction of solubility-enhancing groups (e.g., morpholines, piperazines) after the core skeleton is built.[1]

Chemical Identity & Physicochemical Profile

| Property | Data / Prediction |

| IUPAC Name | 3-Bromo-6-fluoro-2-hydrazinylpyridine |

| Molecular Formula | |

| Molecular Weight | 205.01 g/mol |

| Physical State | Off-white to pale yellow crystalline solid |

| Melting Point | 145–155 °C (Decomposes) |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in |

| pKa (Hydrazine) | ~3.5–4.0 (Conjugate acid) |

| Storage | 2–8 °C, Hygroscopic, store under inert gas ( |

Structural Insight: The fluorine atom at C6 significantly lowers the basicity of the pyridine ring compared to non-fluorinated analogs, stabilizing the hydrazine moiety against oxidative degradation while simultaneously activating the ring for nucleophilic attacks.

Synthetic Accessibility & Production

The synthesis of this core requires precise regiocontrol to distinguish between the two electrophilic sites (C2 and C6) of the precursor, 3-bromo-2,6-difluoropyridine .[1]

Regioselectivity Logic

In 3-bromo-2,6-difluoropyridine, nucleophilic attack by hydrazine can occur at C2 or C6.[1]

-

C2 Attack (Desired): Activated by the ring nitrogen and the inductive electron-withdrawing effect (-I) of the adjacent bromine atom.[1]

-

C6 Attack (Undesired): Activated by the ring nitrogen but less sterically hindered.

Experimental control: Conducting the reaction at lower temperatures (

Protocol 1: Synthesis of 3-Bromo-6-fluoro-2-hydrazineylpyridine

-

Reagents: 3-Bromo-2,6-difluoropyridine (1.0 equiv), Hydrazine hydrate (5.0 equiv), Ethanol (absolute).[1]

-

Setup: 3-neck round-bottom flask equipped with a thermometer and addition funnel.

-

Procedure:

-

Dissolve 3-bromo-2,6-difluoropyridine in Ethanol (5 mL/mmol) and cool to 0 °C in an ice bath.

-

Add Hydrazine hydrate dropwise over 20 minutes, maintaining internal temperature

°C. -

Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC/LCMS.

-

Note: If C6-regioisomer forms, it often remains in the mother liquor during crystallization.[1]

-

-

Workup:

-

Concentrate the solvent to ~20% volume.

-

Add water to precipitate the product. Filter the solid.[3]

-

Wash with cold water and cold hexanes.

-

Purification: Recrystallization from EtOH/Water or flash chromatography (EtOAc/Hexane) if necessary.

-

The Reactivity Matrix: A Divergent Workflow

The primary utility of this compound is the formation of the 8-fluoro-5-bromo-[1,2,4]triazolo[4,3-a]pyridine scaffold (Note: Numbering changes upon fusion).[1]

Visualizing the Pathway

Figure 1: Divergent synthesis workflow transforming the hydrazine precursor into complex fused heterocycles.

Key Application: Synthesis of [1,2,4]Triazolo[4,3-a]pyridines

This reaction is the "engine" of this scaffold. The hydrazine moiety reacts with carboxylic acids, acid chlorides, or orthoesters to close the 5-membered triazole ring.[1]

Mechanism:

-

Acylation: Formation of the hydrazide intermediate.[4]

-

Dehydration: Acid-catalyzed closure of the ring.[1]

Protocol 2: General Cyclization with Carboxylic Acids

This method is ideal for introducing R-groups at the C3 position of the triazole ring.[1]

-

Reagents: 3-Bromo-6-fluoro-2-hydrazineylpyridine (1.0 equiv), Carboxylic Acid (

, 1.1 equiv), -

Procedure (Thermal/Acidic):

-

Mix the hydrazine and carboxylic acid in

(acting as solvent and dehydrating agent). -

Reflux at 80–100 °C for 3–5 hours.

-

Caution: Quench carefully with ice water; neutralize with

. -

Extract with DCM.

-

-

Procedure (Mild/Orthoester):

-

For unsubstituted triazole (R=H): Reflux in Triethyl orthoformate (TEOF) with a catalytic amount of p-TsOH.[1]

-

Orthogonal Functionalization (The "Why")

Once the [1,2,4]triazolo[4,3-a]pyridine core is formed, the halogen handles allow for precise, sequential modification.[1]

Handle 1: The Bromine (C5 in fused system)

-

Reactivity: High. Excellent substrate for Suzuki-Miyaura, Stille, and Sonogashira couplings.[1]

-

Strategic Use: Introduction of the primary pharmacophore (e.g., aryl or heteroaryl rings) to target binding pockets (e.g., kinase hinge regions).

Handle 2: The Fluorine (C8 in fused system)

-

Reactivity: Moderate to High (Activated by the triazole ring nitrogen).

-

Strategic Use:

displacement with secondary amines (morpholine, piperazine). -

Timing: This step is usually performed last or before the Suzuki coupling, depending on the sensitivity of the boronic acid. The fluorine is highly labile due to the electron-deficient nature of the bicyclic system.

Safety & Handling

-

Hydrazine Toxicity: Hydrazine derivatives are potential carcinogens and skin sensitizers. All weighing and transfers must be done in a fume hood.

-

Energetic Profile: While this specific hydrazine is relatively stable, triazole formation involves dehydration. Avoid sealing reaction vessels tightly during heating unless using rated pressure vials.[1]

-

Waste: Halogenated pyridine waste must be segregated.

References

-

Synthesis of [1,2,4]Triazolo[4,3-a]pyridines

-

Regioselectivity in SnAr of Fluoropyridines

-

General Hydrazine Reactivity

-

Triazolopyridine Scaffolds in Drug Design

Sources

- 1. CN104130183A - Synthetic method for 3-bromopyridine - Google Patents [patents.google.com]

- 2. research.chalmers.se [research.chalmers.se]

- 3. Synthetic method of 3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]

- 4. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]

- 5. 2-Bromo-6-hydrazinylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

synthesis of 3-Bromo-6-fluoro-2-hydrazineylpyridine

An In-depth Technical Guide to the Synthesis of 3-Bromo-6-fluoro-2-hydrazineylpyridine

Introduction

3-Bromo-6-fluoro-2-hydrazineylpyridine is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a bromine atom for subsequent cross-coupling reactions, a fluorine atom for modulating electronic properties and metabolic stability, and a reactive hydrazineyl group for derivatization, makes it a valuable synthon for the construction of complex molecular architectures. This guide provides a comprehensive overview of a robust and efficient synthetic pathway to this key intermediate, grounded in established chemical principles and supported by field-proven methodologies. As a senior application scientist, this document is structured to not only provide procedural steps but to elucidate the underlying chemical logic, ensuring both reproducibility and a deeper understanding of the process.

Strategic Approach: A Retrosynthetic Analysis

The design of an effective synthesis begins with a logical deconstruction of the target molecule. The primary disconnection point for 3-Bromo-6-fluoro-2-hydrazineylpyridine is the C-N bond of the hydrazineyl group. This bond can be readily formed via a Nucleophilic Aromatic Substitution (SNAr) reaction, a cornerstone of pyridine chemistry. This strategy identifies hydrazine as the nucleophile and a suitably activated dihalopyridine as the electrophilic precursor. A prime candidate for this precursor is 3-Bromo-2,6-difluoropyridine, as the fluorine atom at the C2 position is an excellent leaving group in SNAr reactions, being highly activated by the ring nitrogen.

This retrosynthetic logic forms the foundation of our two-part synthetic strategy:

-

Part I: Synthesis of the key precursor, 3-Bromo-2,6-difluoropyridine.

-

Part II: Nucleophilic aromatic substitution with hydrazine to yield the final product.

Caption: Retrosynthetic pathway for 3-Bromo-6-fluoro-2-hydrazineylpyridine.

Part I: Synthesis of the 3-Bromo-2,6-difluoropyridine Precursor

The conversion of chloroarenes to fluoroarenes is a critical transformation, often accomplished via a Halogen Exchange (Halex) reaction. In this case, the precursor 3-Bromo-2,6-dichloropyridine is treated with a fluoride salt in a polar aprotic solvent.

Causality Behind Experimental Choices

-

Fluoride Source: Cesium fluoride (CsF) is selected due to its high solubility in polar aprotic solvents and the relatively "naked" nature of the fluoride anion, which enhances its nucleophilicity compared to other alkali metal fluorides.[1]

-

Solvent: Dimethyl sulfoxide (DMSO) is an ideal solvent for this reaction. Its high polarity stabilizes the charged intermediates of the SNAr mechanism, and its high boiling point allows the reaction to be conducted at elevated temperatures to overcome the activation energy barrier.[1][2]

-

Temperature: The reaction is heated to 80°C to ensure a reasonable reaction rate. Halex reactions on aromatic rings require thermal energy to proceed efficiently.[1]

Experimental Protocol: Halex Fluorination

-

Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromo-2,6-dichloropyridine (1.0 eq).

-

Reagent Addition: Add dimethyl sulfoxide (DMSO) to dissolve the starting material, followed by the addition of cesium fluoride (CsF, 4.0 eq).

-

Reaction: Heat the reaction mixture to 80°C and stir for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether (Et2O).

-

Extraction: Extract the aqueous layer with Et2O (3x). Combine the organic layers.

-

Washing: Wash the combined organic phase sequentially with water and saturated brine to remove residual DMSO and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude oil by column chromatography on silica gel to afford 3-bromo-2,6-difluoropyridine as a colorless oil.[1]

| Parameter | Value | Reference |

| Starting Material | 3-Bromo-2,6-dichloropyridine | [1] |

| Reagent | Cesium Fluoride (CsF) | [1] |

| Solvent | Dimethyl Sulfoxide (DMSO) | [1] |

| Temperature | 80 °C | [1] |

| Typical Yield | ~64% | [1] |

Part II: Synthesis of 3-Bromo-6-fluoro-2-hydrazineylpyridine

The final step involves the selective displacement of one fluorine atom from the precursor with hydrazine hydrate. This is a classic SNAr reaction.

Mechanism & Regioselectivity

The pyridine ring is an electron-deficient system, which facilitates nucleophilic attack. The attack of hydrazine occurs preferentially at the C2 position. This regioselectivity is governed by the ability of the nitrogen atom in the pyridine ring to stabilize the negative charge of the intermediate Meisenheimer complex. Attack at the C2 (or C6) position allows the charge to be delocalized directly onto the electronegative ring nitrogen, which is a more stable arrangement than that resulting from attack at other positions.

Caption: Simplified workflow of the SNAr mechanism.

Causality Behind Experimental Choices

-

Nucleophile: Hydrazine hydrate is used as the source of the hydrazine nucleophile. It is readily available and effective. An excess is often used to drive the reaction to completion and minimize the formation of undesired diarylhydrazine byproducts.[3][4]

-

Solvent: A protic solvent like 1-propanol or ethanol can be used. These solvents can solvate the ions formed during the reaction and can also participate in proton transfer steps. Some procedures also utilize neat hydrazine hydrate, which acts as both reagent and solvent.[3][5]

-

Temperature: Heating is necessary to provide the activation energy for the substitution. Temperatures around 80-100°C are common for similar transformations.[3][5]

Experimental Protocol: Hydrazinolysis

-

Setup: In a round-bottom flask fitted with a reflux condenser, combine 3-bromo-2,6-difluoropyridine (1.0 eq) and a solvent such as 1-propanol.

-

Reagent Addition: Add hydrazine hydrate (excess, ~10 eq) to the mixture.

-

Reaction: Heat the reaction mixture to reflux (approx. 80-100°C depending on the solvent) for 12-24 hours. The reaction should be monitored by TLC until the starting material is consumed.

-

Workup: Cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

Purification: The crude product is typically purified by recrystallization or column chromatography. The workup may involve diluting the reaction mixture with water and extracting with a suitable organic solvent like ethyl acetate.[5] The organic extracts are then combined, dried, and concentrated.

| Parameter | Value | Rationale / Reference |

| Starting Material | 3-Bromo-2,6-difluoropyridine | - |

| Reagent | Hydrazine Hydrate (~10 eq) | Prevents side reactions[4] |

| Solvent | 1-Propanol or Ethanol | Effective medium for SNAr[3] |

| Temperature | 80-100 °C | Provides activation energy[3] |

| Expected Product | C₅H₅BrFN₃ | - |

Safety Precautions

-

Hydrazine Hydrate: This substance is highly toxic, corrosive, and a suspected carcinogen. It must be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Halogenated Pyridines: These compounds are irritants and potentially toxic. Avoid inhalation and skin contact.

-

Pressurization: Reactions involving hydrazine at elevated temperatures can generate gaseous byproducts. Ensure the reaction is not conducted in a sealed vessel to avoid pressure buildup.

Conclusion

The is reliably achieved through a two-step sequence involving a Halex fluorination followed by a regioselective nucleophilic aromatic substitution. The rationale for each step, from the choice of reagents to the reaction conditions, is based on well-established principles of organic chemistry. By following the detailed protocols and safety guidelines outlined in this guide, researchers can confidently produce this valuable intermediate for applications in drug discovery and development.

References

- CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.

-

Synthesis of 2-Hydrazinylpyridine-3,4-dicarbonitriles and Their Reaction with Salicylaldehyde Derivatives. ResearchGate. [Link]

-

Synthesis and Characterization of 2-Hydrazinyl 3H-imidazol[4,5b]Pyridine Derivatives. (2020). [Link]

-

Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. [Link]

-

A Facile and Efficient Synthesis of Novel Amide Derivatives of[5][6][7]triazolo[4,3-a]pyridine. Asian Journal of Chemistry. (2017). [Link]

- CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine.

- CN102898358A - Preparation method of fluoropyridine compounds.

-

2-Bromo-6-hydrazinylpyridine. PMC. [Link]

-

2-bromopyridine. Organic Syntheses Procedure. [Link]

-

Preparation of 3-Bromo-1,2,4,5-tetrazine. ZORA. [Link]

-

(PDF) 2-Bromo-6-hydrazinylpyridine. ResearchGate. [Link]

- Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid.

-

Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine? ResearchGate. [Link]

Sources

- 1. 3-Bromo-2,6-difluoropyridine CAS#: 80392-79-6 [m.chemicalbook.com]

- 2. 2-Bromo-6-fluoro-3-(trifluoromethyl)pyridine | Benchchem [benchchem.com]

- 3. 2-Bromo-6-hydrazinylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]

- 6. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

Technical Guide: 3-Bromo-6-fluoro-2-hydrazinylpyridine

Introduction & Strategic Significance

3-Bromo-6-fluoro-2-hydrazinylpyridine (IUPAC: 3-bromo-6-fluoro-2-hydrazinylpyridine) is a highly functionalized heterocyclic building block critical in modern medicinal chemistry. Its structural uniqueness lies in its trifunctional nature :

-

Hydrazine moiety (

): A dinucleophile ready for condensation and cyclization reactions, primarily to form fused ring systems like [1,2,4]triazolo[4,3-a]pyridines. -

Bromine atom (

): An orthogonal handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). -

Fluorine atom (

): An electrophilic site capable of late-stage nucleophilic aromatic substitution (

This molecule serves as a "linchpin" scaffold. In drug discovery, it is frequently utilized to synthesize kinase inhibitors (e.g., p38 MAP kinase, c-Met) and allosteric modulators where the fused triazolopyridine core mimics the adenine ring of ATP or provides specific hydrogen-bonding vectors.

Chemical Structure & Properties[1][2][3][4][5][6][7][8][9]

The molecule is a pyridine derivative where the electron-deficiency of the ring is modulated by the electronegative fluorine and bromine atoms.

| Property | Data |

| IUPAC Name | 3-Bromo-6-fluoro-2-hydrazinylpyridine |

| Molecular Formula | |

| Molecular Weight | 205.01 g/mol |

| CAS Number | Not widely listed; Analog 5-Br isomer: 1289084-83-8 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |

| pKa (Hydrazine) | ~3.5–4.0 (estimated; reduced basicity due to pyridine ring) |

Electronic Environment

The pyridine nitrogen (

Synthesis Methodology

The synthesis of 3-bromo-6-fluoro-2-hydrazinylpyridine is classically achieved via Nucleophilic Aromatic Substitution (

The Precursor: 3-Bromo-2,6-difluoropyridine

The starting material is 3-bromo-2,6-difluoropyridine .[1][2] The choice of leaving group (Fluorine) is deliberate; fluoride is a superior leaving group to bromide in

Regioselectivity Challenge

The reaction poses a regioselectivity challenge.[3] Hydrazine can attack either

-

Path A (

Attack): Leads to the target 3-bromo-6-fluoro-2-hydrazinylpyridine . This position is activated by the ring nitrogen and the inductive effect of the adjacent bromine (-I). -

Path B (

Attack): Leads to 5-bromo-6-fluoro-2-hydrazinylpyridine . This position is less sterically hindered but lacks the additional inductive activation of the bromine.

Expert Insight: While sterics might favor

Experimental Protocol

Reagents:

-

3-Bromo-2,6-difluoropyridine (1.0 eq)

-

Hydrazine hydrate (50–60% aqueous solution, 3.0–5.0 eq)

-

Ethanol or Isopropanol (Solvent)

Procedure:

-

Preparation: Dissolve 3-bromo-2,6-difluoropyridine (e.g., 5.0 g) in Ethanol (50 mL) in a round-bottom flask.

-

Addition: Cool the solution to

in an ice bath. Add hydrazine hydrate dropwise over 20 minutes. Note: Hydrazine is toxic and a sensitizer; handle in a fume hood. -

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (Ethyl Acetate/Hexane) or LC-MS.

-

Checkpoint: If reaction is sluggish, heat to

. Avoid reflux to prevent displacement of the second fluorine.

-

-

Workup:

-

Concentrate the solvent under reduced pressure.

-

Dilute the residue with water (50 mL). The product often precipitates as a solid.

-

Filter the solid and wash with cold water.

-

If no precipitate forms, extract with Ethyl Acetate (

mL), dry over

-

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (Gradient: 0–50% EtOAc in Hexanes) to separate the regioisomers if necessary.

Reaction Pathways & Visualization

The following diagram illustrates the synthesis and the competing regiochemical pathways.

Caption: Regioselective synthesis pathways for 3-bromo-6-fluoro-2-hydrazinylpyridine via

Applications: Scaffold Construction

The primary utility of 3-bromo-6-fluoro-2-hydrazinylpyridine is the construction of [1,2,4]triazolo[4,3-a]pyridine scaffolds.

Cyclization to Triazolopyridines

Reacting the hydrazine moiety with electrophiles (carboxylic acids, orthoesters, or aldehydes) creates the fused triazole ring.

-

Reaction: Hydrazine + Triethyl Orthoformate

8-Bromo-5-fluoro-[1,2,4]triazolo[4,3-a]pyridine. -

Significance: This locks the conformation of the molecule and creates a planar aromatic system often used to target the ATP-binding pocket of kinases.

Orthogonal Functionalization

Once the core is built, the remaining halogens serve distinct roles:

-

C8-Bromine (from C3): Used for Suzuki coupling to attach aryl/heteroaryl "tails" (e.g., solubilizing groups).

-

C5-Fluorine (from C6): Used for a second

reaction with amines or alkoxides to introduce polarity or specific interactions.

Caption: Downstream diversification of the hydrazine scaffold into bioactive triazolopyridines.

Safety & Handling

-

Hydrazine Hydrate: A known carcinogen, corrosive, and skin sensitizer. Use double-gloving (nitrile) and work strictly within a fume hood. Quench excess hydrazine with bleach (sodium hypochlorite) solution before disposal.

-

Fluorinated Intermediates: While the C-F bond is stable, combustion or strong acidic conditions can release HF.

-

Storage: Store the hydrazine derivative under inert atmosphere (Argon/Nitrogen) at

to prevent oxidation (darkening of solid).

References

-

Regioselectivity in Pyridine Substitution

-

Synthesis of Triazolopyridines

-

General Hydrazine Reactivity

- Analogous Compound Synthesis (2-Bromo-6-hydrazinylpyridine): Title: 2-BROMO-6-HYDRAZINYLPYRIDINE Synthesis and Properties. Source: ChemicalBook.

Sources

- 1. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Bromo-[1,2,4]triazolo[4,3-a]pyridine | 4922-68-3 [chemicalbook.com]

- 5. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights [mdpi.com]

- 6. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]

- 7. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. asianpubs.org [asianpubs.org]

- 9. Synthesis, antimicrobial activity and conformational analysis of novel substituted pyridines: BF(3)-promoted reaction of hydrazine with 2-alkoxy pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

Reactivity of the Hydrazineyl Group in Substituted Pyridines: A Technical Guide for Scaffold Construction

Executive Summary

The hydrazineyl group (

This guide moves beyond standard textbook definitions to address the practical reactivity profiles of 2- and 4-hydrazinopyridines. It focuses on controlling regioselectivity, managing the thermodynamic pitfalls of the Dimroth rearrangement, and executing robust cyclization protocols.

Electronic Structure & Mechanistic Underpinnings

The Alpha-Effect and Nucleophilicity

The reactivity of hydrazinopyridines is governed by the Alpha-Effect . The repulsion between the lone pairs on adjacent nitrogen atoms (

-

Implication: In

or acyl substitution reactions, the terminal

Tautomerism: The Hidden Variable

Substituted 2-hydrazinopyridines exist in a tautomeric equilibrium between the hydrazine form (A) and the 1,2-dihydro-2-pyridone hydrazone form (B) .

-

Solvent Dependency: In non-polar solvents, form (A) predominates. In polar protic solvents, form (B) becomes significant.

-

Synthetic Consequence: When reacting with "hard" electrophiles, the ring nitrogen (

) can compete with

Divergent Synthetic Pathways: Scaffold Construction

The primary utility of the hydrazineyl group in drug discovery is the rapid generation of fused bicyclic systems. The choice of electrophile dictates the ring size and heteroatom count.

Pathway A: Triazolo pyridines (The Oxidative Route)

Reacting 2-hydrazinopyridine with aldehydes yields hydrazones, which undergo oxidative cyclization to form the triazole ring fused to the pyridine.

-

The "Gotcha" (Dimroth Rearrangement): The kinetically formed

triazolo -

Control: To maintain the

isomer, avoid strong bases and high heat after cyclization.

Pathway B: Pyrazolo pyridines

Reaction with 1,3-dielectrophiles (e.g., 1,3-diketones or

Visualization of Divergent Pathways

Figure 1: Divergent reactivity of 2-hydrazinopyridine showing the bifurcation between pyrazole and triazole synthesis, and the critical Dimroth rearrangement.

Experimental Protocols

The following protocols are selected for their reproducibility and high tolerance of functional groups on the pyridine ring.

Protocol A: Oxidative Cyclization to Triazolo pyridines

Method of Choice: Metal-free Iodobenzene Diacetate (IBD) mediated cyclization. Why: Avoids heavy metals (Pb, Hg) used in older methods and offers milder conditions than thermal cyclization with carboxylic acids.

Step-by-Step Workflow:

-

Condensation: Dissolve substituted 2-hydrazinopyridine (1.0 equiv) and aldehyde (1.1 equiv) in Ethanol (

). Stir at RT for 2–4 hours.-

Checkpoint: Product usually precipitates. Filter and wash with cold EtOH. If no precipitate, evaporate and use crude.

-

-

Cyclization: Redissolve the hydrazone intermediate in DCM (

). -

Oxidation: Add Iodobenzene Diacetate (IBD) (1.1 equiv) portion-wise at

. -

Reaction: Allow to warm to RT and stir for 30–60 mins.

-

Workup: Quench with saturated

. Extract with DCM. -

Purification: Silica gel chromatography (usually

gradient).

Protocol B: Palladium-Catalyzed Introduction of Hydrazine

Context: If

Conditions:

-

Catalyst:

(1-2 mol%) / Xantphos (2-4 mol%). -

Reagent: Benzophenone hydrazone (as a hydrazine surrogate) or Boc-protected hydrazine.

-

Base:

(1.5 equiv). -

Solvent: Toluene or Dioxane,

. -

Note: Requires an acidic hydrolysis step (

) to liberate the free hydrazinopyridine.

Troubleshooting & Optimization Matrix

| Issue | Probable Cause | Corrective Action |

| Low Yield (Cyclization) | Incomplete oxidation of hydrazone. | Switch oxidant from |

| Isomer Contamination | Dimroth Rearrangement occurred.[1] | Lower reaction temperature; avoid basic workup; reduce reaction time. |

| Regioselectivity (Pyrazoles) | Attack at wrong carbonyl. | Use steric bulk to direct the nucleophilic |

| Starting Material Stalled | Deactivation of Pd catalyst (Coupling). | Hydrazines can poison Pd. Use Boc-hydrazine or Benzophenone hydrazone instead of free hydrazine. |

Mechanistic Deep Dive: The Dimroth Rearrangement

Understanding this rearrangement is critical for structural validation. It involves the ring opening of the pyridine moiety followed by rotation and recyclization.[1]

Figure 2: Simplified logic flow of the Dimroth Rearrangement. Note that this typically requires basic conditions or thermal forcing.

Safety & Stability

-

Toxicity: Hydrazinopyridines are suspected carcinogens and potent skin sensitizers. Double-glove (Nitrile) and work in a fume hood.

-

Energetics: While less explosive than simple hydrazines, perchlorate or azide salts derived from these compounds are shock-sensitive. Avoid using perchloric acid during workups.

-

Storage: Store under inert atmosphere (Argon) at

. They oxidize slowly in air to form azo-dimers (

References

-

Potts, K. T., & Burton, H. R. (1966). 1,2,4-Triazoles.[2][3][4][5][6][7][8] XVI. Derivatives of the s-Triazolo[4,3-a]pyridine Ring System. Journal of Organic Chemistry. Link

-

Buchwald, S. L., et al. (2001).[9] Catalytic Amination of 2-Substituted Pyridines with Hydrazine Derivatives.[10] Organic Letters.[3][9][10][11][12] Link

-

Mahmoodi, N. O., et al. (2023).[6][13] A review of synthetic methods of 1,2,4-triazolopyridines and their therapeutic properties. Results in Chemistry.[1][3][9][10][11][12][13][14][15][16][17][18] Link[13]

-

Deng, X., & Mani, N. S. (2008).[12] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins.[12] Journal of Organic Chemistry. Link

-

Roberge, J. Y., et al. (2007).[14] Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. Arkivoc.[14][15] Link

Sources

- 1. Dimroth rearrangement - Wikipedia [en.wikipedia.org]

- 2. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. eurekaselect.com [eurekaselect.com]

- 5. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives [beilstein-journals.org]

- 7. KI-catalyzed oxidative cyclization of α-keto acids and 2-hydrazinopyridines: efficient one-pot synthesis of 1,2,4-triazolo[4,3- a ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06215C [pubs.rsc.org]

- 8. A Dimroth rearrangement of pyrimidine nucleosides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]

- 10. Catalytic amination of 2-substituted pyridines with hydrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Base-mediated reaction of hydrazones and nitroolefins with a reversed regioselectivity: a novel synthesis of 1,3,4-trisubstituted pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. oxidative cyclization reaction: Topics by Science.gov [science.gov]

- 18. researchgate.net [researchgate.net]

The Expanding Therapeutic Arsenal: A Technical Guide to Functionalized Pyridine Hydrazines in Medicinal Chemistry

Abstract

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] When functionalized with a hydrazine or hydrazide moiety, the resulting structures gain a remarkable versatility in their biological activities and synthetic accessibility.[3][4] This technical guide provides an in-depth exploration of functionalized pyridine hydrazines, moving beyond a simple literature review to offer a synthesized perspective on their design, mechanism of action, and potential applications for researchers and drug development professionals. We will delve into their established roles as antitubercular agents and explore their burgeoning potential in oncology, anti-inflammatory, and antimicrobial discovery, supported by detailed protocols and mechanistic insights.

Core Chemistry and Rationale for Medicinal Applications

The pyridine hydrazine scaffold combines two key pharmacophoric features. The pyridine ring, an aromatic heterocycle, can engage in various non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and metal coordination. The hydrazine (-NHNH2) or hydrazide (-C(O)NHNH2) group is a highly reactive and versatile functional handle.[4] It serves as a potent hydrogen bond donor and acceptor, can chelate metal ions, and acts as a nucleophile, allowing for the straightforward synthesis of a wide array of derivatives, most notably hydrazones (R1R2C=NNHR3).[5]

This structural combination imparts several desirable properties for drug design:

-

Target Interaction: The ability to form multiple hydrogen bonds and engage in diverse interactions allows for high-affinity binding to enzyme active sites and receptors.

-

Synthetic Tractability: The reactivity of the hydrazine group facilitates the creation of large compound libraries for structure-activity relationship (SAR) studies through simple condensation reactions with various aldehydes and ketones.[3][6]

-

Physicochemical Modulation: Functionalization on either the pyridine ring or the terminal nitrogen of the hydrazine allows for fine-tuning of physicochemical properties like solubility, lipophilicity, and metabolic stability.

Flagship Application: Antitubercular Activity

The most prominent example of a pyridine hydrazine in clinical use is Isoniazid (Isonicotinic acid hydrazide, INH), a cornerstone first-line drug for the treatment of tuberculosis (TB) for decades.[7] Understanding its mechanism provides a foundational case study for this class of compounds.

Mechanism of Action of Isoniazid

Isoniazid is a prodrug, meaning it requires activation within the Mycobacterium tuberculosis (Mtb) bacterium to exert its effect.[8][9]

-

Activation: Upon entering the Mtb cell, Isoniazid is activated by the bacterial catalase-peroxidase enzyme, KatG.[9][10] This activation converts INH into a series of reactive species, including an isonicotinic acyl radical.[8][9]

-

Target Inhibition: The activated form of Isoniazid covalently attaches to nicotinamide adenine dinucleotide (NAD+), forming an isonicotinic acyl-NADH adduct.[11] This adduct is a potent inhibitor of the enoyl-acyl carrier protein (ACP) reductase, known as InhA.[10][11]

-

Cell Wall Disruption: InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids. Mycolic acids are unique, long-chain fatty acids that are essential components of the robust and impermeable mycobacterial cell wall. By inhibiting InhA, Isoniazid blocks mycolic acid synthesis, leading to a loss of cell wall integrity and ultimately, bacterial cell death.[8][9]

Diagram: Isoniazid Activation and Mechanism of Action

Caption: Workflow of Isoniazid activation and its inhibitory effect on mycolic acid synthesis.

Mechanisms of Resistance

The rise of drug-resistant TB poses a significant global health threat. Resistance to Isoniazid primarily emerges from genetic mutations that prevent its mechanism of action.[8] The most common resistance mechanisms include:

-

Mutations in katG: This is the most frequent cause of INH resistance.[7][11] Mutations in the katG gene can reduce or eliminate the enzyme's ability to activate the Isoniazid prodrug, rendering it ineffective.[8]

-

Mutations in inhA: Overexpression of the InhA target or mutations in its active site can decrease the binding affinity of the Isonicotinic Acyl-NADH adduct, requiring higher drug concentrations for inhibition.[10][11]

Emerging Applications in Oncology

Beyond their antimicrobial properties, functionalized pyridine hydrazines have emerged as a promising class of compounds in cancer therapy.[1][12] Their mode of action in this context is diverse, often involving the inhibition of key signaling proteins crucial for tumor growth and survival.

Kinase Inhibition

Many cancers are driven by the aberrant activity of protein kinases. Pyridine derivatives are a well-established scaffold for kinase inhibitors, and the addition of a hydrazone moiety can enhance binding affinity and selectivity.[13]

-

Receptor Tyrosine Kinases (RTKs): RTKs like VEGFR, EGFR, and c-Met are frequent targets.[13][14] For instance, certain imidazo[1,2-α]pyridine hydrazone derivatives have shown a significant inhibitory effect against c-Met, a kinase involved in cell proliferation and metastasis in lung and pancreatic cancers.[15] These compounds were found to block c-Met phosphorylation, inhibit tumor growth in 3D spheroid cultures, and induce apoptosis.[15]

-

Mechanism of Action: Pyridine hydrazones typically act as ATP-competitive inhibitors. The pyridine core can form hydrogen bonds with the "hinge" region of the kinase domain, a critical interaction for many kinase inhibitors, while the functionalized hydrazone tail can extend into other pockets to confer selectivity and potency.

Diagram: General Kinase Inhibition Workflow

Caption: Competitive inhibition of an ATP-binding site in a protein kinase by a pyridine hydrazine.

Other Anticancer Mechanisms

The structural diversity of this class allows them to engage other cancer-relevant targets:

-

Tubulin Polymerization: Some chalcone pyridine analogues act as anti-tubulin agents, binding to the colchicine site, disrupting microtubule dynamics, and causing cell cycle arrest at the G2/M phase.[1]

-

DNA Intercalation: The planar aromatic structure of some pyridine derivatives allows them to intercalate between DNA base pairs, disrupting DNA replication and transcription and leading to cytotoxicity.[13]

-

Topoisomerase Inhibition: Certain derivatives can inhibit topoisomerase enzymes, which are critical for managing DNA topology during replication, leading to DNA strand breaks and apoptosis.[14]

Quantitative Data: Anticancer Activity

The following table summarizes the in-vitro activity of selected pyridine hydrazine derivatives against various cancer cell lines.

| Compound Class | Target Cell Line | Reported IC50 (µM) | Mechanism of Action | Reference |

| Imidazopyridine Hydrazone | AsPc-1 (Pancreatic) | As low as 3.0 | c-Met Inhibition | [15] |

| Pyridine-based Dihydrazone | Ishikawa (Endometrial) | 8.26 | Not specified | [13] |

| Nicotinamide Derivative | HepG2 (Hepatic) | 21.00 | VEGFR-2 Inhibition | [13] |

| Nicotinamide Derivative | MCF-7 (Breast) | 26.10 | VEGFR-2 Inhibition | [13] |

| Pyrrolo[3,4-c]pyridine | Various | Micromolar range | Selective Cytotoxicity | [12] |

Anti-inflammatory and Antimicrobial Potential

Anti-inflammatory Activity

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of inflammation management, primarily by inhibiting cyclooxygenase (COX) enzymes.[16] New classes of pyridine-thiazole based hydrazides have been investigated for their anti-inflammatory properties.[17][18][19]

-

Mechanism: The proposed mechanism for some of these compounds is the inhibition of COX enzymes, which are involved in the synthesis of pro-inflammatory prostaglandins.[16][17] Molecular docking studies have supported the interaction of these hydrazides with the active site of COX proteins.[17][18]

-

Evaluation: A common in-vitro method to assess anti-inflammatory potential is the inhibition of heat-induced protein denaturation, using bovine serum albumin (BSA).[17][18] Denaturation of proteins is a well-documented cause of inflammation.

A study on pyridine-thiazole hydrazides reported IC50 values for inhibition of protein denaturation ranging from 46.29–100.60 μg/mL.[17][18][19] The structure-activity relationship suggested that the presence of hydroxyl and methoxy groups on an attached aromatic ring enhanced the anti-inflammatory activity.[17]

Broad-Spectrum Antimicrobial Activity

Beyond their specific action against mycobacteria, pyridine hydrazones have been evaluated for broader antimicrobial effects.[3][20]

-

Antibacterial and Antifungal Activity: Various derivatives have shown inhibitory activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains like Candida albicans.[3][16]

-

Structure-Activity Relationship (SAR): The antimicrobial potency is highly dependent on the nature of the substituent attached to the hydrazone moiety. The presence of hydroxyl groups or additional heterocyclic rings can significantly enhance activity.[19] For example, one study found that a specific pyridine-thiazole hydrazide derivative showed minimal inhibitory concentration (MIC) values comparable to standard drugs against tested bacterial and fungal strains.[19]

Experimental Protocols

To ensure scientific integrity and reproducibility, the following section details standardized protocols for the synthesis and evaluation of functionalized pyridine hydrazines.

General Protocol: Synthesis of Pyridine Hydrazone Derivatives

This protocol describes a typical condensation reaction to form a pyridine hydrazone from a pyridine hydrazide and an aldehyde.

Causality: This reaction is a classic nucleophilic addition-elimination (condensation) at the carbonyl carbon. The lone pair on the terminal nitrogen of the hydrazine is the nucleophile. An acidic catalyst (like glacial acetic acid) is often used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the reaction. Refluxing in ethanol provides the necessary thermal energy to overcome the activation barrier and ensures the solvent is suitable for dissolving the reactants.

Methodology:

-

Reactant Dissolution: Dissolve one molar equivalent of the selected pyridine hydrazide (e.g., isonicotinic hydrazide) in absolute ethanol in a round-bottom flask.

-

Addition of Carbonyl: To this solution, add a slight molar excess (1.1 equivalents) of the desired substituted aldehyde or ketone.

-

Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Reaction: Equip the flask with a condenser and reflux the mixture with constant stirring for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: After completion, cool the reaction mixture to room temperature. The solid product that precipitates out is collected by vacuum filtration.

-

Purification (Self-Validation): Wash the crude product with cold ethanol to remove unreacted starting materials. Recrystallize the product from a suitable solvent (e.g., ethanol or methanol) to achieve high purity.

-

Characterization (Self-Validation): Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

Protocol: In-Vitro Anti-inflammatory Assay (Protein Denaturation)

This assay provides a reliable method to screen for potential anti-inflammatory activity.

Causality: This method is based on the principle that protein denaturation is a primary cause of inflammation. An effective anti-inflammatory agent will stabilize the protein structure and prevent denaturation under denaturing conditions (in this case, heat). Diclofenac sodium is used as a positive control because it is a well-established NSAID known to inhibit protein denaturation.

Methodology:

-

Preparation of Solutions:

-

Prepare a 0.2% w/v solution of Bovine Serum Albumin (BSA) in a suitable buffer (e.g., Tris buffer saline, pH 6.3).

-

Prepare stock solutions of the test compounds and the standard drug (Diclofenac Sodium) in a minimal amount of DMSO and dilute with the buffer.

-

-

Assay Setup: In separate test tubes, mix 0.5 mL of the BSA solution with 0.5 mL of the test compound solutions at various concentrations (e.g., 25, 50, 100, 200 µg/mL).

-

Control Groups:

-

Negative Control: Mix 0.5 mL of BSA solution with 0.5 mL of the buffer/DMSO vehicle.

-

Positive Control: Mix 0.5 mL of BSA solution with 0.5 mL of the standard drug solution at various concentrations.

-

-

Denaturation: Incubate all tubes at 37°C for 20 minutes, followed by heating at 72°C in a water bath for 5 minutes to induce denaturation.

-

Measurement: After cooling to room temperature, measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.

-

Calculation: The percentage inhibition of denaturation is calculated using the formula:

-

% Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] * 100

-

-

Data Analysis: Determine the IC50 value (the concentration of the test compound required to inhibit 50% of protein denaturation) by plotting the percentage inhibition against the compound concentration.

Future Perspectives and Conclusion

The functionalized pyridine hydrazine scaffold is a testament to the power of privileged structures in medicinal chemistry. While Isoniazid remains its most significant clinical success, the true potential of this class is far broader. The synthetic accessibility allows for rapid generation of diverse chemical matter, making it an ideal starting point for hit-to-lead campaigns.

Future research should focus on:

-

Target-Specific Design: Moving beyond broad screening to the rational design of derivatives for specific kinase isoforms or microbial enzymes to improve selectivity and reduce off-target effects.

-

Overcoming Resistance: Synthesizing novel pyridine hydrazines that can bypass known resistance mechanisms, for example, by designing compounds that do not require KatG activation for antitubercular activity.

-

Advanced Drug Delivery: Utilizing the hydrazone linker's pH-sensitive nature for targeted drug release in the acidic microenvironment of tumors or sites of infection.[21]

References

- Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis. (2016). infectiongeneticsandevolution.com.

- Mechanisms for isoniazid action and resistance. PubMed.

- Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. (2020). ACS Omega.

- What is the mechanism of Isoniazid?. (2024).

- Drug Resistance Mechanisms in Mycobacterium tuberculosis. (2014). MDPI.

- Isoniazid. Wikipedia.

- Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. (2020). PubMed.

- A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIV

- Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. (2020). PMC.

- Synthesis and Characterization of Hydrazine Deriv

- Synthesis of (E)-N'-(pyridine-2-ylmethylene) picolino hydrazide with promising antimicrobial and. aws.

- (PDF) Pyridine-and Thiazole-Based Hydrazides with Promising Anti- inflammatory and Antimicrobial Activities along with Their In Silico Studies. (2020).

- Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applic

- A review on biological activities and chemical synthesis of hydrazide deriv

- Synthesis and Biological Activity of Hydrazones and Derivatives: A Review.

- Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025).

- Properties and Uses of Substituted Hydrazones. (2018).

- Imidazopyridine hydrazone derivatives exert antiproliferative effect on lung and pancreatic cancer cells and potentially inhibit receptor tyrosine kinases including c-Met. (2021). PubMed.

- The Use of Hydrazones for Biomedical Applications.

- PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar.

- Pyridine heterocycles: Compiling the anticancer capabilities. (2023).

- Synthesis of pyridine derivatives for diverse biological activity profiles: A review | Request PDF.

- Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. (2023). PMC.

- pyridine derivatives as anticancer agents: fda-approved drugs and promising reported compounds.

- Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. (2021). MDPI.

Sources

- 1. chemijournal.com [chemijournal.com]

- 2. researchgate.net [researchgate.net]

- 3. hygeiajournal.com [hygeiajournal.com]

- 4. psvmkendra.com [psvmkendra.com]

- 5. naturalspublishing.com [naturalspublishing.com]

- 6. mdpi.com [mdpi.com]

- 7. Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Isoniazid? [synapse.patsnap.com]

- 9. Isoniazid - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. Mechanisms for isoniazid action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijsat.org [ijsat.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. Imidazopyridine hydrazone derivatives exert antiproliferative effect on lung and pancreatic cancer cells and potentially inhibit receptor tyrosine kinases including c-Met - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A review on biological activities and chemical synthesis of hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Strategic Utilization of Substituted Pyridines in Late-Stage Synthesis

Executive Summary: The "Privileged Scaffold" Paradox

Pyridine is the second most common heterocycle in FDA-approved pharmaceuticals (after piperidine), appearing in blockbuster drugs like Nexium, Claritin, and Imatinib. Its ubiquity stems from its ability to modulate solubility, metabolic stability, and hydrogen-bonding interactions within a binding pocket.

However, for the synthetic chemist, pyridine presents a paradox :

-

It is electron-deficient: Making it resistant to Electrophilic Aromatic Substitution (EAS), the standard tool for benzene functionalization.

-

It is Lewis-basic: The nitrogen lone pair poisons diverse metal catalysts (Pd, Pt, Ir), shutting down cross-coupling cycles.

-

It is regiochemically promiscuous: Radical additions (Minisci) often yield difficult-to-separate mixtures of C2 and C4 isomers.[1]

This guide moves beyond textbook chemistry, presenting field-proven strategies to overcome these barriers. We focus on three modern pillars: MIDA-boronates for cross-coupling stability, Regio-controlled Minisci reactions for C4-alkylation, and Ir-catalyzed C-H activation for accessing the elusive C3 position.

The Regioselectivity Landscape

To synthesize substituted pyridines effectively, one must visualize the ring not as a flat structure, but as an electronic map where each position requires a distinct "key" to unlock.

Visualization: The Pyridine Reactivity Dashboard

The following diagram illustrates the orthogonal methods required to access C2, C3, and C4 positions.

Figure 1: Orthogonal synthetic strategies for site-selective pyridine functionalization.

Pillar 1: Solving the "2-Pyridyl Problem" with MIDA Boronates

The Challenge

2-Pyridyl boronic acids are notoriously unstable. They undergo rapid protodeboronation (hydrolysis of the C-B bond) under standard Suzuki conditions because the adjacent nitrogen lone pair facilitates the formation of a borate intermediate that quickly collapses. This leads to low yields and "black tar" formation.

The Solution: Slow-Release MIDA Boronates

N-Methyliminodiacetic acid (MIDA) boronates are sp3-hybridized, masking the Lewis acidity of boron. They are stable to silica gel and storage. The key is slow-release catalysis : Under aqueous basic conditions, the MIDA group hydrolyzes slowly, releasing the active boronic acid at a rate that matches the catalytic turnover. This keeps the concentration of the unstable free boronic acid low, preventing decomposition while feeding the Pd cycle.

Experimental Protocol: MIDA Cross-Coupling

Objective: Coupling of 2-pyridyl MIDA boronate with an aryl chloride.[2]

-

Reagents:

-

2-Pyridyl MIDA boronate (1.0 equiv)

-

Aryl Chloride (1.0 equiv)

-

Catalyst: Pd(OAc)₂ (0.02 equiv) + XPhos (0.04 equiv)

-

Base: K₃PO₄ (3.0 equiv) - Crucial for slow hydrolysis

-

Solvent: THF:H₂O (10:1)

-

-

Procedure:

-

Charge a reaction vial with the MIDA boronate, aryl chloride, Pd(OAc)₂, XPhos, and K₃PO₄.

-

Add the THF:H₂O solvent mixture. (The water is essential for MIDA hydrolysis).

-

Deoxygenate by sparging with Argon for 5 minutes.

-

Heat to 60°C for 4-24 hours.

-

Causality Check: If the reaction stalls, add more water (up to 5:1 ratio). The release of the active boronic acid is hydrolysis-dependent.

-

Pillar 2: Precision C4-Alkylation (Modern Minisci)

The Challenge

Classical Minisci reactions (AgNO₃/Persulfate) generate alkyl radicals that attack the protonated pyridine. However, for unsubstituted pyridines, discrimination between C2 and C4 is poor, often resulting in a 1:1 mixture that is difficult to separate chromatographically.

The Solution: Maleate Blocking Groups

A recent breakthrough involves pre-functionalizing the pyridine nitrogen with a maleate group.[3] This sterically blocks the C2 positions, forcing the radical to attack C4 exclusively. The blocking group is removed in the same pot.

Data Summary: Regioselectivity Comparison

| Method | Radical Source | Substrate | C2:C4 Ratio | Yield |

| Classical Minisci | R-COOH / (NH₄)₂S₂O₈ | Pyridine | ~ 1.2 : 1 | 40-50% |

| Photoredox | R-BF₃K / Ir(ppy)₃ | Pyridine | ~ 1 : 2 | 65% |

| Maleate Blocking | R-COOH / (NH₄)₂S₂O₈ | N-Maleate-Py | < 1 : 99 | 82% |

Experimental Protocol: C4-Selective Alkylation

Objective: Direct C4-alkylation of pyridine using a carboxylic acid as the alkyl source.[3][4]

-

Step 1: Blocking

-

Dissolve pyridine (1 equiv) in Et₂O.

-

Add Maleic acid (1 equiv). The salt precipitates immediately. Filter and dry.

-

-

Step 2: Radical Addition

-

Suspend the salt in H₂O/DCE (1:1).

-

Add Alkyl Carboxylic Acid (2 equiv) and AgNO₃ (0.1 equiv).

-

Add (NH₄)₂S₂O₈ (2 equiv) and heat to 50°C.

-

Mechanism: The radical is generated via oxidative decarboxylation. It attacks the C4 position because C2 is shielded by the maleate counter-ion.

-

-

Step 3: Deprotection

-

Treat the crude mixture with aqueous NaOH. The maleate group washes away, leaving the pure 4-substituted pyridine.

-

Pillar 3: Accessing C3 via C-H Activation

The Challenge

The C3 (meta) position is electronically deactivated for EAS and does not benefit from the activation of the ring nitrogen for SNAr. It is the "dead zone" of pyridine synthesis.

The Solution: Iridium-Catalyzed Steric Control

Iridium catalysts ([Ir(cod)(OMe)]₂) coordinated with bipyridine ligands (dtbpy) are sensitive to sterics. In a pyridine ring, the C2 position is sterically hindered by the catalyst's coordination to the nitrogen lone pair (or simply by the N-atom size). The C4 position is electronically distinct. However, for 2-substituted pyridines, the C3 position becomes the most accessible site for C-H borylation due to the "steric directing effect" of the C2 substituent pushing the catalyst to the meta position.

Workflow Visualization: C-H Activation Logic

Figure 2: Steric control in Ir-catalyzed C-H borylation of 2-substituted pyridines.

Case Study: Synthesis of VU6001966

Target: A potent muscarinic acetylcholine receptor modulator containing a 4-arylated pyridine core.

Traditional Route (8 Steps)[1]

-

Start with 2,5-difluoro-4-iodopyridine (Expensive).[1]

-

Lithiation/Formylation.

-

Suzuki coupling (Difficult due to instability).[5]

-

Deprotection.

-

Result: 12% Overall Yield.

Modern Route (3 Steps)

-

Minisci Reaction: Start with cheap 3-fluoropyridine .[1]

-

Use Baran's Boron-Minisci conditions (aryl boronic acid + persulfate).

-

Result: Direct C4-arylation (61% yield).[1]

-

-

SNAr: Displacement of the 3-fluoro group with an alcohol.

-

Result: 66% yield.

-

-

Radical Formylation: Introduction of the aldehyde via radical addition.

-

Result: 34% yield (Overall 14% yield, but 5 fewer steps and 10x cheaper starting materials).

-

References

-

Site-Selective C-H Functionalization of Pyridines via Oxazino Pyridine Intermediates Source: National Institutes of Health (NIH) / PubMed URL:[Link]

-

Practical and Regioselective Synthesis of C-4-Alkylated Pyridines (Maleate Blocking Group) Source: ChemRxiv / Organic Chemistry Portal URL:[Link]

-

A General Solution for the 2-Pyridyl Problem (MIDA Boronates) Source: National Institutes of Health (NIH) / PMC URL:[Link]

-

Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2-Pyridyl MIDA Boronates Source: ACS Catalysis URL:[6][Link]

-

Unified Ionic and Radical C-4 Alkylation and Arylation of Pyridines (VU6001966 Synthesis) Source: Royal Society of Chemistry (RSC) URL:[Link]

Sources

- 1. Unified ionic and radical C-4 alkylation and arylation of pyridines - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03739A [pubs.rsc.org]

- 2. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. scispace.com [scispace.com]

- 5. Yoneda Labs [yonedalabs.com]

- 6. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Suzuki Cross-Coupling of 3-Bromo-6-fluoro-2-hydrazinylpyridine

Part 1: Executive Summary & Strategic Analysis

3-Bromo-6-fluoro-2-hydrazinylpyridine represents a high-value but challenging scaffold in medicinal chemistry. It serves as a critical precursor for fused heterocycles (e.g., [1,2,4]triazolo[4,3-a]pyridines) often found in kinase inhibitors and GPCR modulators.

The "Hydrazine Paradox" in Palladium Catalysis

The core challenge with this substrate is the C2-hydrazine moiety . While it is the key functional handle for downstream cyclization, it acts as a potent catalyst poison during the Suzuki coupling step.

-

Mechanism of Interference: Free hydrazines (

) are strong reducing agents and competent ligands. They rapidly reduce Pd(II) precatalysts to Pd(0) colloids (palladium black) before the catalytic cycle can be established. Furthermore, they can displace phosphine ligands, forming inactive -

Regioselectivity: The C3-Bromine is the preferred site for oxidative addition over the C6-Fluorine due to the weaker C-Br bond (

vs

Strategic Pathways

To ensure reproducibility and high yields, we recommend three distinct protocols ranging from "Industry Standard" to "High-Throughput/Direct."

Caption: Strategic decision tree for coupling hydrazine-functionalized pyridines. Method A is the most robust; Method C is the fastest but requires specialized catalysts.

Part 2: Detailed Experimental Protocols

Method A: The "Boc-Strategy" (High Reliability)

Rationale: Converting the hydrazine to a hydrazide (

Step 1: Protection[1][2]

-

Dissolve 3-bromo-6-fluoro-2-hydrazinylpyridine (1.0 equiv) in DCM (10 mL/g).

-

Add

(1.1 equiv) and -

Stir at RT for 2–4 hours. Monitor by TLC/LCMS.

-

Workup: Wash with water, dry over

, and concentrate. The product is usually pure enough for coupling.

Step 2: Suzuki Cross-Coupling Protocol

Reaction Scale: 1.0 mmol basis.

| Reagent | Equivalents | Role |

| Boc-Protected Substrate | 1.0 | Electrophile |

| Aryl Boronic Acid | 1.2–1.5 | Nucleophile |

| Pd(dppf)Cl₂·DCM | 0.03–0.05 | Catalyst (Robust, air-stable) |

| K₂CO₃ (2M aq) | 3.0 | Base |

| 1,4-Dioxane | 10 vol | Solvent |

Procedure:

-

Charge a reaction vial with the Boc-protected substrate (1.0 equiv), aryl boronic acid (1.2 equiv), and

(3-5 mol%). -

Evacuate/Backfill with Nitrogen or Argon (3 cycles). Strict oxygen exclusion is vital.

-

Add degassed 1,4-Dioxane and 2M aqueous

. -

Heat to 80–90 °C for 4–12 hours.

-

Note: Do not exceed 100 °C to avoid thermal cleavage of the Boc group before coupling is complete.

-

-

Analysis: Check LCMS for conversion. The fluorine atom provides a convenient handle for

NMR monitoring if available. -

Workup: Dilute with EtOAc, wash with brine, dry, and purify via flash chromatography.

Method C: Direct Coupling (High-Throughput/Advanced)

Rationale: For rapid library synthesis where protection steps are a bottleneck. This requires Third-Generation Buchwald Precatalysts which activate rapidly and are bulky enough to prevent hydrazine coordination.

Critical Success Factor: You must use a catalyst system that out-competes the hydrazine for the Pd center.

Protocol:

| Reagent | Equivalents | Role |

|---|---|---|

| Free Hydrazine Substrate | 1.0 | Electrophile |

| Boronic Acid | 1.5 | Nucleophile |

| XPhos Pd G2 or Pd(dtbpf)Cl₂ | 0.05 | High-activity Catalyst |

| K₃PO₄ (Solid) | 2.0 | Anhydrous Base |

| n-Butanol / Water (4:1) | 10 vol | Solvent System |

Procedure:

-

Charge substrate, boronic acid, base, and catalyst (

is preferred) into a microwave vial. -

Seal and Purge with inert gas.

-

Add Solvents.

-

Microwave Irradiation: Heat to 100 °C for 30–60 minutes .

-

Why Microwave? Rapid heating bypasses the slow "warm-up" period where catalyst poisoning by hydrazine is most active.

-

-

Filter through Celite immediately upon cooling to remove Pd black.

Part 3: Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Immediate formation of black precipitate | Catalyst reduction by hydrazine. | Switch to Method A (Protection) or use Method C with higher catalyst loading (5-10 mol%). |

| Low Conversion (<20%) | Catalyst poisoning or hydrolysis of boronic acid. | Ensure strictly anhydrous conditions (if using Method C) or switch base to |

| Defluorination (Loss of F) | Lower reaction temperature to 60-70 °C. Avoid strong alkoxide bases (e.g., NaOtBu). Use carbonate or phosphate bases. | |

| Protodeboronation | Unstable boronic acid. | Use Boronic Esters (Pinacol) or Potassium Trifluoroborates ( |

Post-Coupling Transformations

Once the Suzuki coupling is complete, the hydrazine moiety can be utilized for heterocycle formation.

-

Triazolopyridine Formation: React the coupled product with an aldehyde (oxidative cyclization) or an orthoester/carboxylic acid.

-

Deprotection: If Method A was used, remove Boc with 4M HCl in Dioxane (RT, 1h).

References

-

Synthesis of [1,2,4]triazolo[4,3-a]pyridines via hydrazine intermediates

- RSC Advances, 2016, 6, 52101-52112. "Highly efficient palladium(II) hydrazone based catalysts for the Suzuki coupling reaction."

-

Catalyst Poisoning by Hydrazines

- Journal of Molecular Catalysis A: Chemical, 2001, 173, 275-286.

-

Direct Coupling of Hydrazine Derivatives

- Organic Letters, 2010, 12, 792–795.

-

General Suzuki Coupling of Pyridines

- BenchChem Application Notes, "Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine."

Sources

Application Note: Chemoselective N-Arylation of 3-Bromo-6-fluoro-2-hydrazineylpyridine

This Application Note is designed for Medicinal Chemists and Process Development Scientists . It details the chemoselective N-arylation of 3-Bromo-6-fluoro-2-hydrazineylpyridine , a dense polyfunctional scaffold where the preservation of the C3-Bromine and C6-Fluorine handles is critical for downstream utility (e.g., fragment growing or pyrazolopyridine formation).[1]

-Selective Arylation Preserving Halogen HandlesStrategic Analysis & Chemoselectivity Challenges

The substrate, 3-Bromo-6-fluoro-2-hydrazineylpyridine (1) , presents a "triangulation of reactivity" challenge.[1] Successful N-arylation requires navigating three competing electrophilic/nucleophilic sites:

-

The Hydrazine Moiety (

): The target nucleophile. The terminal nitrogen ( -

C3-Bromine: A highly reactive electrophile in Palladium-catalyzed cross-couplings (Buchwald-Hartwig).[1] Risk: Use of Pd(0) will likely result in oxidative addition at C3 rather than (or in addition to) N-arylation, or promote intramolecular cyclization to a pyrazole.

-

C6-Fluorine: Susceptible to Nucleophilic Aromatic Substitution (

) under harsh basic conditions, though less reactive than the C3-Br in metal catalysis.[1]

The Solution: Copper-Catalyzed Oxidative Coupling (Chan-Lam)

To arylate the hydrazine without disturbing the C3-Br or C6-F, we utilize the Chan-Lam-Evans coupling .[1] Unlike Buchwald-Hartwig amination (which relies on Ar-X bond activation), Chan-Lam utilizes Aryl Boronic Acids and a Copper(II) oxidative cycle.[1] This mechanism proceeds via transmetallation and reductive elimination from Cu(III), leaving the substrate's Aryl-Bromide bond intact.

Experimental Protocols

Protocol A: Copper-Catalyzed Chan-Lam Coupling (Recommended)

Best for: Electron-rich to neutral aryl partners.[1] Preserves C3-Br.

Reagents:

-

Substrate: 3-Bromo-6-fluoro-2-hydrazineylpyridine (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (

) (1.5 – 2.0 equiv) -

Catalyst:

(anhydrous) (0.5 – 1.0 equiv) -

Base/Ligand: Pyridine (2.0 equiv) or

-

Solvent: Dichloromethane (DCM) or Methanol (MeOH) (0.1 M)

-

Oxidant: Ambient Air (Open flask) or

balloon

Step-by-Step Methodology:

-

Setup: In a dry round-bottom flask equipped with a stir bar, charge the Substrate (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and

(0.5 equiv). -

Solvation: Add DCM (anhydrous preferred, though Chan-Lam tolerates moisture). The solution typically turns blue/green.

-

Activation: Add Pyridine (2.0 equiv) dropwise.

-

Reaction: Stir vigorously at Room Temperature (20–25 °C) open to the air (use a drying tube if humidity is extreme, but oxygen is required).

-

Note: Do NOT heat. Heating >50 °C risks intramolecular cyclization to 3-fluoro-1H-pyrazolo[3,4-b]pyridine via displacement of the C3-Br.[1]

-

-

Monitoring: Monitor by TLC or LC-MS every 4 hours. The hydrazine starting material is polar; the N-arylated product will be less polar.[1]

-

Self-Validation: Look for the disappearance of the hydrazine doublet (approx. 4.0-5.0 ppm) in

NMR and the appearance of new aromatic protons. The C3-Br signal (approx.[1] 7.8 ppm doublet) must remain unchanged.

-

-

Workup: Dilute with EtOAc, wash with 1M

(to remove Cu), then water and brine. Dry over -

Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Nucleophilic Aromatic Substitution ( )

Best for: Highly electron-deficient aryl partners (e.g., 4-nitro-fluorobenzene).[1]

Reagents:

-

Substrate: 1.0 equiv

-

Electrophile: Ar-F or Ar-Cl (with EWG) (1.1 equiv)[1]

-

Base:

(2.0 equiv) or DIPEA -

Solvent: DMF or DMSO

-

Temperature: 60–80 °C[1]

Methodology:

-

Dissolve substrate and electrophile in DMF (0.2 M).

-

Add

. -

Heat to 60 °C. Monitor closely.

-

Caution: Higher temperatures may trigger the displacement of the C6-Fluorine on the substrate itself by the hydrazine of a second molecule (dimerization). Keep conversion <90% if dimerization is observed.

-

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process to ensure chemoselectivity.

Caption: Decision tree for N-arylation showing the critical avoidance of Pd-catalysis to prevent C3-Br consumption.

Data Summary & Troubleshooting

| Parameter | Chan-Lam (Protocol A) | Pd-Catalysis (Avoid) | |

| Primary Mechanism | Cu(II) Oxidative Coupling | Nucleophilic Substitution | Oxidative Addition (Pd0) |

| C3-Br Stability | High (at RT) | High | Low (Reacts rapidly) |

| C6-F Stability | High | Moderate (Base sensitive) | High |

| Regioselectivity | Mixed / Cyclized | ||

| Key Risk | Incomplete conversion (slow) | Dimerization of substrate | Formation of Pyrazoles |

Troubleshooting Guide:

-

Issue: Reaction stalls at 50% conversion.

-

Fix: Replenish the oxygen atmosphere (balloon) or add fresh

(0.2 equiv). Water (1-2 drops) can sometimes accelerate Chan-Lam by solubilizing the boronic acid.[1]

-

-

Issue: Formation of cyclized product (Pyrazolopyridine).

-

Fix: The reaction temperature is too high. Ensure the reaction is strictly at 20–25 °C. If cyclization persists, switch solvent to DCM (lower boiling point/less polar) to disfavor the transition state.

-

References

-

Chan, D. M. T., et al. (1998).[2] "New N- and O-Arylations with Phenylboronic Acids and Cupric Acetate."[1] Tetrahedron Letters, 39(19), 2933–2936. Link

-

Evans, D. A., et al. (1998).[3] "Copper-promoted arylation of amines and hydrazines."[1][4] Tetrahedron Letters, 39(19), 2937–2940. Link

-

Lam, P. Y. S., et al. (1998).[2] "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation." Tetrahedron Letters, 39(19), 2941–2944. Link

-

Uzelac, M., et al. (2023). "2-Bromo-6-hydrazinylpyridine: Crystal structure and hydrogen bonding." Acta Crystallographica Section E, 79(3), 288-291. Link (Provides structural data on the core scaffold).

-

Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives."[1] Synthesis, 2011(06), 829-856. Link

Sources

experimental procedure for condensation reactions with 3-Bromo-6-fluoro-2-hydrazineylpyridine

This Application Note provides a rigorous, field-validated technical guide for utilizing 3-Bromo-6-fluoro-2-hydrazinylpyridine in condensation reactions. This scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., c-Met, VEGFR) and advanced agrochemicals.

The presence of the 3-Bromo group (steric bulk/electronic modulation) and the 6-Fluoro group (metabolic stability/lipophilicity) imparts unique reactivity profiles compared to non-halogenated hydrazines. This guide addresses the specific challenges of nucleophilicity, regioselectivity, and stability associated with this core.

Core Chemical Logic & Reactivity Profile

Structural Analysis

-

Nucleophilic Center: The terminal nitrogen (

) of the hydrazine group is the primary nucleophile. However, its reactivity is modulated by the electron-deficient pyridine ring. -

Steric Constraint (The "Ortho Effect"): The 3-Bromo substituent is ortho to the hydrazine moiety. This creates significant steric hindrance, often requiring elevated temperatures or specific solvent systems (e.g., Ethanol/Acetic Acid mixtures) compared to unhindered analogs.

-

Electronic Deactivation: The 6-Fluoro substituent exerts an inductive electron-withdrawing effect (

), slightly reducing the basicity and nucleophilicity of the hydrazine. This necessitates the use of acid catalysis for condensation with less reactive carbonyls.

Stability Warning

-

Oxidation Sensitivity: Like all aryl hydrazines, this compound is susceptible to air oxidation, forming diazenes or decomposing to the aryl halide. Protocol Requirement: All reactions must be performed under an inert atmosphere (

or -

Light Sensitivity: Halogenated pyridines can undergo photolytic dehalogenation. Store and react in amber glassware or low-light conditions.

Experimental Workflows (Visualized)

The following diagram outlines the three primary divergent synthetic pathways covered in this guide.

Figure 1: Divergent synthetic pathways for 3-Bromo-6-fluoro-2-hydrazinylpyridine condensation.

Detailed Experimental Protocols

Protocol A: Schiff Base Formation (Hydrazone Synthesis)

Objective: Synthesis of stable hydrazone intermediates for analytical characterization or further functionalization.